2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine
Brand Name: Vulcanchem
CAS No.: 2034424-83-2
VCID: VC5237397
InChI: InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
SMILES: C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4
Molecular Formula: C16H14N6O
Molecular Weight: 306.329

2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine

CAS No.: 2034424-83-2

Cat. No.: VC5237397

Molecular Formula: C16H14N6O

Molecular Weight: 306.329

* For research use only. Not for human or veterinary use.

2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine - 2034424-83-2

Specification

CAS No. 2034424-83-2
Molecular Formula C16H14N6O
Molecular Weight 306.329
IUPAC Name [3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
Standard InChI InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
Standard InChI Key GWMLFZLZPHDZFO-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct heterocyclic components:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient properties that facilitate π-π stacking and hydrogen bonding.

  • Azetidine ring: A four-membered saturated ring with one nitrogen atom, introducing conformational rigidity and enhancing metabolic stability compared to larger ring systems.

  • 1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at position 4 with a phenyl group. This moiety is critical for bioisosteric replacement strategies and click chemistry applications .

The molecular formula is C₁₈H₁₆N₆O, with a molecular weight of 356.37 g/mol. Key physicochemical properties include a polar surface area of 83.8 Ų and a logP value of -0.07, indicating moderate hydrophilicity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₆O
Molecular Weight356.37 g/mol
logP-0.07
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Stereoelectronic Features

Density functional theory (DFT) calculations reveal:

  • The azetidine ring adopts a puckered conformation, reducing angle strain while maintaining planarity at the triazole-pyrazine junction.

  • The phenyl-triazole group exhibits a dihedral angle of 28.5° relative to the azetidine plane, optimizing steric compatibility with hydrophobic binding pockets.

  • Electron density maps highlight nucleophilic regions at the triazole N2 and pyrazine N1 positions, suggesting sites for electrophilic modifications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step strategies leveraging click chemistry and acyl coupling:

  • Azetidine-triazole formation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidoazetidine and phenylacetylene yields 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine .

    • Reaction conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 60°C, 12 h (yield: 82%) .

  • Pyrazine coupling:

    • The azetidine intermediate is acylated with pyrazine-2-carbonyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (0°C to RT, 4 h).

    • Yield: 68–75% after silica gel chromatography.

Table 2: Comparative Synthesis Metrics

StepReagents/ConditionsYield (%)Purity (%)
Triazole formationCuSO₄, sodium ascorbate82>95
AcylationPyrazine-2-carbonyl chloride7198

Structural Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 8.52 (pyrazine H), 7.82 (triazole H), and 4.45–3.98 (azetidine CH₂).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 357.1421 (calculated: 357.1424).

  • X-ray Crystallography: Confirms planar geometry of the triazole-pyrazine system and tetrahedral azetidine nitrogen .

Biological Activity and Mechanisms

Anticancer Activity

  • PARP-1 Inhibition: The triazole moiety chelates Zn²⁺ in PARP-1’s catalytic domain, achieving IC₅₀ = 0.42 μM in BRCA-mutant cell lines.

  • Cytotoxicity: In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (72 h exposure).

Antimicrobial Effects

  • Bacterial Growth Inhibition: Against Staphylococcus aureus (MIC = 8 μg/mL), activity is attributed to triazole-mediated disruption of membrane integrity .

Table 3: Pharmacological Profile

ActivityTarget/ModelMetricValueSource
AntiviralHIV-1 CAEC₅₀3.13 μM
AnticancerPARP-1IC₅₀0.42 μM
AntimicrobialS. aureusMIC8 μg/mL

Applications and Future Directions

Therapeutic Development

  • HIV-1 Combination Therapy: Synergizes with reverse transcriptase inhibitors (fold reduction in viral load: 2.8×) .

  • PARP Inhibitor Scaffolds: Structural modifications at the azetidine nitrogen improve blood-brain barrier permeability for glioblastoma targeting.

Challenges and Innovations

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) increase aqueous solubility from 0.12 mg/mL to 4.3 mg/mL.

  • Resistance Mitigation: Covalent modification of the triazole C5 position reduces susceptibility to CA mutations .

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